7-Chloropyrazolo[1,5-a]pyrimidine-6-carbonyl chloride
Description
Properties
Molecular Formula |
C7H3Cl2N3O |
|---|---|
Molecular Weight |
216.02 g/mol |
IUPAC Name |
7-chloropyrazolo[1,5-a]pyrimidine-6-carbonyl chloride |
InChI |
InChI=1S/C7H3Cl2N3O/c8-6-4(7(9)13)3-10-5-1-2-11-12(5)6/h1-3H |
InChI Key |
CTUJLYUKIJKIHF-UHFFFAOYSA-N |
Canonical SMILES |
C1=C2N=CC(=C(N2N=C1)Cl)C(=O)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Chloropyrazolo[1,5-a]pyrimidine-6-carbonyl chloride typically involves the following steps:
Formation of the Pyrazolo[1,5-a]pyrimidine Core: This can be achieved through cyclization reactions involving appropriate precursors such as 3-aminopyrazole and 2-chloropyrimidine under acidic or basic conditions.
Carbonylation: The carbonyl chloride group can be introduced using phosgene or triphosgene under controlled conditions.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
7-Chloropyrazolo[1,5-a]pyrimidine-6-carbonyl chloride can undergo various types of chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other nucleophiles such as amines, alcohols, or thiols.
Addition Reactions: The carbonyl chloride group can react with nucleophiles to form amides, esters, or thioesters.
Oxidation and Reduction: The compound can undergo oxidation or reduction reactions depending on the reagents and conditions used.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, alcohols, and thiols, typically under basic conditions.
Addition Reactions: Reagents such as ammonia, primary or secondary amines, and alcohols can be used under mild to moderate conditions.
Oxidation and Reduction: Reagents such as hydrogen peroxide or sodium borohydride can be used for oxidation and reduction, respectively.
Major Products Formed
Substitution Reactions: Products include substituted pyrazolo[1,5-a]pyrimidines with various functional groups.
Addition Reactions: Products include amides, esters, and thioesters.
Oxidation and Reduction: Products include oxidized or reduced forms of the original compound.
Scientific Research Applications
7-Chloropyrazolo[1,5-a]pyrimidine-6-carbonyl chloride has several scientific research applications:
Medicinal Chemistry: It serves as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting kinase enzymes and other protein targets.
Material Science: The compound can be used in the development of novel materials with specific electronic or optical properties.
Biological Research: It can be used as a probe or inhibitor in biochemical assays to study enzyme activity and protein interactions.
Industrial Applications: The compound can be used in the synthesis of agrochemicals, dyes, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 7-Chloropyrazolo[1,5-a]pyrimidine-6-carbonyl chloride depends on its specific application. In medicinal chemistry, it may act as an inhibitor of specific enzymes by binding to their active sites and blocking their activity. The molecular targets and pathways involved would vary depending on the specific enzyme or protein being targeted.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogs with Pyrazolo[1,5-a]pyrimidine Core
Ethyl 7-Chloro-2-methylpyrazolo[1,5-a]pyrimidine-6-carboxylate (CAS 223141-46-6)
- Structural Differences : Replaces the carbonyl chloride with an ethyl carboxylate group and adds a methyl substituent at position 2.
- Reactivity : The ester group reduces electrophilicity compared to the carbonyl chloride, limiting its utility in nucleophilic substitutions. However, the methyl group may enhance steric stability.
- Applications : Likely used as a precursor for further functionalization due to its ester moiety .
7-Chloropyrazolo[1,5-a]pyrimidine (CAS 58347-49-2)
Analogs with Modified Functional Groups
3-Bromo-2-methylpyrazolo[1,5-a]pyrimidine-6-sulfonyl Chloride (CAS 1423030-98-1)
- Structural Differences : Substitutes carbonyl chloride with sulfonyl chloride and introduces bromine at position 3 and methyl at position 2.
- Reactivity: Sulfonyl chloride is a stronger leaving group than carbonyl chloride, favoring nucleophilic aromatic substitutions.
- Applications : Discontinued commercial availability but historically relevant in synthesizing sulfonamide derivatives .
Ethyl 7-Amino-3-cyanopyrazolo[1,5-a]pyrimidine-6-carboxylate (CAS 64689-81-2)
Analogs with Heterocyclic Core Variations
7-Chloro-6-methyl-[1,2,4]triazolo[1,5-a]pyrimidine (CAS 1609581-44-3)
Data Table: Key Properties and Comparisons
Biological Activity
7-Chloropyrazolo[1,5-a]pyrimidine-6-carbonyl chloride is a compound belonging to the pyrazolo[1,5-a]pyrimidine family, which has garnered attention due to its diverse biological activities, particularly in the field of medicinal chemistry. This article explores its biological activity, focusing on its anticancer properties, kinase inhibition, and potential therapeutic applications.
Synthesis and Structural Characteristics
The synthesis of this compound typically involves multi-step reactions that allow for the introduction of various functional groups. The structural features of this compound contribute significantly to its biological activity. The presence of the chloropyrazole moiety enhances its interaction with biological targets, making it a valuable scaffold in drug design.
Anticancer Properties
Recent studies have highlighted the anticancer potential of pyrazolo[1,5-a]pyrimidine derivatives, including this compound. For instance:
- In vitro Studies : A study reported that derivatives of pyrazolo[1,5-a]pyrimidine exhibited significant growth inhibition across various cancer cell lines. Specifically, compounds demonstrated a mean growth inhibition (GI%) of 43.9% across 56 cell lines tested, indicating broad-spectrum anticancer activity .
- Specific Cell Line Activity : In particular, certain derivatives showed remarkable activity against lung carcinoma (HOP-92 and NCI-H460) and renal cancer cell lines (ACHN), achieving GI% values above 66% .
Kinase Inhibition
7-Chloropyrazolo[1,5-a]pyrimidine derivatives have been identified as potent inhibitors of specific kinases:
- CK2 Inhibition : CK2 (Casein Kinase 2) is a serine/threonine kinase implicated in cancer progression. Compounds derived from this scaffold have shown high selectivity and potency against CK2 with IC50 values as low as 8 nM . This selectivity is crucial for minimizing off-target effects in therapeutic applications.
- Dual Inhibition Potential : Some derivatives have demonstrated dual inhibition capabilities against CDK2 and TRKA kinases, which are crucial in cell cycle regulation and neurotrophic signaling pathways. For instance, compound 6s exhibited an IC50 of 11.70 µM against CDK2 .
The mechanism by which this compound exerts its biological effects primarily involves:
- Cell Cycle Arrest : Treatment with certain derivatives leads to significant cell cycle arrest at the G0–G1 phase. For example, treated populations showed an increase to 84.36% in G0–G1 phase cells compared to controls . This suggests that these compounds can effectively halt cancer cell proliferation.
- Induction of Apoptosis : The compounds also induce apoptosis in cancer cells, further contributing to their anticancer efficacy .
Case Studies
Several studies have been conducted to evaluate the therapeutic potential of pyrazolo[1,5-a]pyrimidines:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
